Fenoxedil hydrochloride

Description

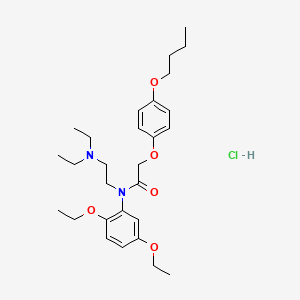

Fenoxedil hydrochloride (C₂₈H₄₂N₂O₅·ClH) is a vasodilator and antiarrhythmic agent primarily used to treat cerebral circulatory failure, peripheral vascular disease, and cardiac arrhythmias such as atrial fibrillation . Its molecular structure includes a 4-butoxyphenoxy group, a diethylaminoethyl chain, and diethoxyphenyl moieties, contributing to its dual pharmacological action .

Properties

CAS No. |

27471-60-9 |

|---|---|

Molecular Formula |

C28H43ClN2O5 |

Molecular Weight |

523.1 g/mol |

IUPAC Name |

2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride |

InChI |

InChI=1S/C28H42N2O5.ClH/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5;/h12-17,21H,6-11,18-20,22H2,1-5H3;1H |

InChI Key |

UFFFQSODDRXNMI-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC.Cl |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC.Cl |

Other CAS No. |

27471-60-9 |

Related CAS |

54063-40-0 (Parent) |

Synonyms |

fenoxedil fenoxedil monohydrochloride Suplexedil |

Origin of Product |

United States |

Comparison with Similar Compounds

Clinical Efficacy :

- In a 1995 study involving 100 patients with arrhythmias, Fenoxedil restored sinus rhythm in 74.4% of atrial fibrillation cases (58/78 patients) and improved atrial flutter and tachycardia .

- Adverse effects include QT interval prolongation, sinus inhibition, and atrioventricular conduction disorders, necessitating strict ECG monitoring .

- Contraindications: Avoid combining with prenylamine, amiodarone, dysopyramide, or quinidine due to additive cardiotoxicity .

Pharmacokinetics :

- LD₅₀ values: 17 mg/kg (mouse, IV), 750 mg/kg (mouse, oral) .

- Regulatory status: FDA-regulated as an active ingredient; EMA lists it under SUB07582MIG .

Structural and Functional Analogues

Table 1: Key Comparative Data

Mechanistic and Clinical Differences

- Vasodilators vs. Antiarrhythmics: Fenoxedil uniquely combines vasodilation and antiarrhythmic effects, whereas Cetiedil citrate and Co-dergocrine mesilate are primarily vasodilators without proven antiarrhythmic efficacy . Amiodarone, a Class III antiarrhythmic, lacks vasodilatory properties but has broader arrhythmia coverage, albeit with higher systemic toxicity (e.g., pulmonary fibrosis) .

- Structural Impact on Function: Fenoxedil’s diethylaminoethyl group enhances receptor binding in both vascular and cardiac tissues, unlike Cetiedil’s thio-containing structure, which may limit cardiac activity . Aminoxytriphene’s smaller molecular size (C₂₆H₂₉NO₃) could reduce tissue penetration compared to Fenoxedil .

- Safety Profiles: Fenoxedil requires pre-treatment potassium level checks and ECG monitoring due to QT risks, whereas Amiodarone mandates thyroid/lung function tests . Cetiedil citrate’s safety data are less documented, limiting its use in arrhythmias .

Regulatory and Clinical Adoption

- Fenoxedil Hydrochloride: FDA-regulated as an active ingredient; EMA EudraVigilance code SUB07582MIG . Preferred in dual-pathology cases (vascular + arrhythmia) under strict supervision .

Amiodarone :

- Widely adopted for refractory arrhythmias despite toxicity risks .

Q & A

Q. What are the established synthetic routes for Fenoxedil hydrochloride, and how do purity considerations influence yield?

this compound (C₂₈H₄₂N₂O₅·HCl) is synthesized via patented methods such as the Dausse process (FR 1 365 971, US 3 198 703), which involves coupling 2-(4-butoxyphenoxy)acetic acid with 2,5-diethoxyaniline derivatives in the presence of diethylaminoethylamine. Purity optimization requires rigorous purification steps, including recrystallization from ethanol or acetone, to reduce impurities like des-ethyl byproducts. Analytical validation via HPLC (e.g., C18 column, 254 nm detection) is critical to confirm purity ≥98% .

Q. Which analytical methods are validated for quantifying this compound and its impurities?

Pharmacopeial methods include:

- Reverse-phase HPLC : Mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30), flow rate 1.2 mL/min, with UV detection at 220 nm. System suitability requires resolution ≥2.0 between Fenoxedil and des-carboxy degradants .

- Titrimetry : Argentometric titration for chloride content (24.5–25.5% w/w), validated against potentiometric endpoints .

- Spectroscopy : IR (KBr pellet) for functional group verification (e.g., carbonyl stretch at 1680 cm⁻¹) .

Q. What preclinical models are used to evaluate this compound’s vasodilatory efficacy?

In vivo studies in rodents (e.g., rat mesenteric artery models) measure dose-dependent relaxation (ED₅₀: 5–10 mg/kg i.v.). Ex vivo aortic ring assays with pre-contraction (via phenylephrine) assess endothelial-dependent vs. independent mechanisms. Data must be normalized to reference vasodilators (e.g., sodium nitroprusside) to account for inter-lab variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in Fenoxedil’s mechanism of action across different vascular beds?

Discrepancies in endothelial dependence may arise from tissue-specific receptor expression (e.g., α₂-adrenoceptor vs. K⁺ channel activation). To address this:

- Conduct siRNA knockdown of suspected targets (e.g., G-protein-coupled receptors) in human umbilical vein endothelial cells (HUVECs).

- Use patch-clamp electrophysiology to confirm K⁺ channel activation in resistant arteries .

Q. What experimental designs mitigate batch-to-batch variability in this compound formulations?

- Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., reaction time, pH) via factorial design (e.g., 3² factorial) to minimize impurity profiles.

- Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) identifies labile moieties (e.g., ester hydrolysis). Stabilizers like citrate buffer (pH 4.5) can extend shelf life .

Q. How should researchers approach conflicting LD₅₀ values reported for this compound?

Disparities in acute toxicity (e.g., murine i.v. LD₅₀: 17 mg/kg vs. 10 mg/kg in rats) may stem from species-specific metabolic pathways. Solutions include:

- Comparative Metabolomics : LC-MS/MS profiling of plasma metabolites post-administration.

- CYP450 Inhibition Assays : Identify isoforms (e.g., CYP3A4) responsible for interspecies differences .

Methodological Tables

Table 1. Key Pharmacological Parameters of this compound

| Parameter | Value (Species) | Method | Reference |

|---|---|---|---|

| Vasodilation ED₅₀ | 8.2 mg/kg (Rat, i.v.) | Isolated aortic ring assay | |

| Plasma Half-life (t₁/₂) | 2.3 ± 0.5 hr (Mouse) | LC-MS/MS pharmacokinetics | |

| LogP (Octanol-Water) | 3.1 ± 0.2 | Shake-flask method |

Table 2. HPLC Conditions for Impurity Profiling (USP/Ph.Eur.)

| Column | Mobile Phase | Flow Rate | Detection | LOD (Impurities) |

|---|---|---|---|---|

| C18, 5 μm | Acetonitrile:Buffer (70:30) | 1.2 mL/min | UV 220 nm | 0.05% w/w |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.